
2-(4-Ethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability. The presence of the 4-ethylphenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(4-Ethylphenyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Utilizing nitrogen nucleophiles for the substitution reactions.
Reduction of β-Lactams: This method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This approach leverages the ring strain of azabicyclobutanes to form azetidines.
Industrial Production Methods: Industrial production often involves scalable methods such as:
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation.
Copper-Catalyzed Multicomponent Reactions: This method uses terminal alkynes, sulfonyl azides, and carbodiimides.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions modify the oxidation state of the compound.
Substitution Reactions: Commonly involve nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Copper or nickel catalysts are often used in substitution reactions.
Major Products: The products formed depend on the specific reaction conditions but can include various substituted azetidines and other nitrogen-containing heterocycles .
Scientific Research Applications
2-(4-Ethylphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain and the presence of the ethylphenyl group facilitate its binding to various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group.
Uniqueness: 2-(4-Ethylphenyl)azetidine stands out due to its unique combination of ring strain and the presence of the ethylphenyl group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(4-ethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
ORUXQRARSAENQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


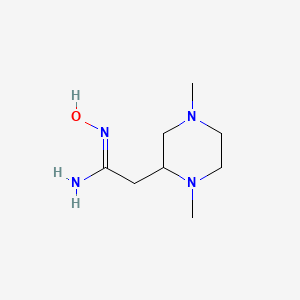
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)
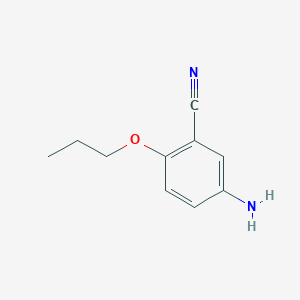
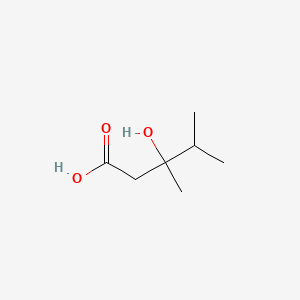
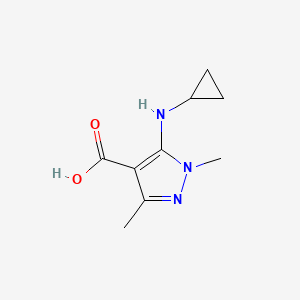
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
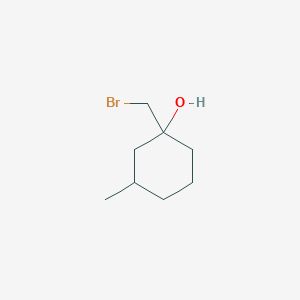


![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)
![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)

